molecular formula C14H14FN B13513684 1-(4-Fluorophenyl)-2-phenylethan-1-amine

1-(4-Fluorophenyl)-2-phenylethan-1-amine

Cat. No.: B13513684
M. Wt: 215.27 g/mol
InChI Key: LYNHBBICXLUZHS-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-phenylethan-1-amine is a chemical compound of interest in medicinal chemistry and neuroscience research. While specific studies on this exact molecule are not available in the searched literature, its structure shares a common phenylethylamine backbone with compounds known to be investigated for their activity on the central nervous system . Structurally related molecules, particularly those featuring a bis(4-fluorophenyl)methyl group, have been explored as potential treatments for psychostimulant use disorders due to their affinity for targets like the dopamine transporter (DAT) . Furthermore, the 4-fluorophenyl group is a recurrent feature in various pharmacologically active compounds, including some under investigation for their anticancer properties . This suggests that 1-(4-Fluorophenyl)-2-phenylethan-1-amine could serve as a valuable building block (synthon) in organic synthesis for developing novel therapeutic agents or as a reference standard in analytical testing. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H14FN

Molecular Weight

215.27 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-phenylethanamine

InChI

InChI=1S/C14H14FN/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9,14H,10,16H2

InChI Key

LYNHBBICXLUZHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=C(C=C2)F)N

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation to Form 1-(4-Fluorophenyl)-2-phenylethanone

  • Reaction: Fluorobenzene undergoes Friedel-Crafts acylation with phenyl acetyl chloride.
  • Catalysts: Lewis acids such as ferric chloride (FeCl3), antimony pentachloride (SbCl5), boron trifluoride (BF3), titanium tetrachloride (TiCl4), or zinc chloride (ZnCl2) are used.
  • Solvents: Typically performed in halogenated hydrocarbons like methylene chloride or sometimes solvent-free.
  • Conditions: Temperature ranges from −20 °C to 50 °C, preferably −10 °C to 0 °C, for 6–12 hours.
  • Monitoring: Reaction progress monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

This step yields 1-(4-fluorophenyl)-2-phenylethanone in high purity, which can be further purified by crystallization from n-hexane.

Solvent Reaction Temp (°C) Reaction Time (hrs) Purity of 1-(4-fluorophenyl)-2-phenylethanone (%) Yield (%)
Tetrahydrofuran (THF) 25-30 6 99.40 32.0
1,2-Dimethoxyethane (DME) 25-30 3 99.62 36.9
Methylene chloride (MDC) 25-30 20 98.3 21.1
Ethyl acetate (EtAc) 25-30 6 99.44 49.3
Acetone 25-30 3 99.47 73.8
Methyl ethyl ketone (MEK) 25-30 3 99.70 68.0
Isopropyl alcohol (IPA) 25-30 7 99.43 73.2

Table 1: Effect of solvent on purity and yield of 1-(4-fluorophenyl)-2-phenylethanone (HPLC area % and yield data)

Halogenation of 1-(4-Fluorophenyl)-2-phenylethanone

  • Reaction: Halogenation (typically chlorination) of the ketone to form 2-chloro-1-(4-fluorophenyl)-2-phenylethanone.
  • Solvent: Methylene chloride.
  • Workup: The reaction mixture is washed with aqueous sodium bicarbonate and sodium chloride solutions, dried over sodium sulfate, and solvent is removed by distillation.
  • Product: Pale yellow liquid of 2-chloro-1-(4-fluorophenyl)-2-phenylethanone.

Nucleophilic Substitution to Form 1-(4-Fluorophenyl)-2-phenylethan-1-amine

  • Nucleophile: 4-methyl-3-oxo-N-phenyl pentanamide or other amine sources.
  • Base: Potassium carbonate.
  • Solvent: Acetone.
  • Conditions: Reflux at 55-60 °C for 7-8 hours.
  • Isolation: Filtration to remove inorganic salts, concentration under vacuum, recrystallization from isopropyl alcohol.
  • Yield: Approximately 74% isolated yield of the product.

This step involves nucleophilic substitution on the halogenated ketone intermediate, followed by reduction or amination to yield the target amine.

Alternative Synthetic Approaches

Umpolung Functionalization of Ketones

A modern approach involves umpolung (polarity inversion) functionalization of ketones using hypervalent iodine reagents and boron trifluoride etherate to generate enolonium species, which can then be reacted with nucleophiles to form α-functionalized ketones. This method can be adapted to synthesize α-amino ketones, precursors to 1-(4-fluorophenyl)-2-phenylethan-1-amine.

Reductive Amination

Reductive amination of 1-(4-fluorophenyl)-2-phenylethanone with ammonia or amine sources in the presence of reducing agents (e.g., Pd/C hydrogenation) is a common route to the amine. This method is widely used in medicinal chemistry for the synthesis of substituted phenylethanamines.

Characterization Data

  • 1H NMR (400 MHz, CDCl3): Methine protons at 5.3 ppm (2H, singlet), aromatic protons between 7.0-8.0 ppm (multiplet).
  • IR Spectroscopy: Carbonyl stretching around 1724 cm⁻¹, aromatic C=C stretching near 1596 cm⁻¹, and C–F stretching around 1154 cm⁻¹.
  • Mass Spectrometry: Confirms molecular weight consistent with 1-(4-fluorophenyl)-2-phenylethan-1-amine.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Solvent Temperature (°C) Time (hrs) Yield (%) Notes
Friedel-Crafts Acylation Fluorobenzene + Phenyl acetyl chloride + Lewis acid (FeCl3, BF3, etc.) Methylene chloride or others −10 to 0 6-12 21-74 Purified by crystallization
Halogenation Chlorination of ketone Methylene chloride Room temp - - Washed with bicarbonate/salt
Nucleophilic substitution 2-chloro ketone + 4-methyl-3-oxo-N-phenyl pentanamide + K2CO3 Acetone 55-60 7-8 ~74 Reflux, filtration, recrystallization

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-phenylethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: 1-(4-Fluorophenyl)-2-phenylethanone.

    Reduction: 1-(4-Fluorophenyl)-2-phenylethanol.

    Substitution: Various substituted phenylethylamines depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Variations :

Halogen Substitution: 1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine hydrochloride (): Replacing the 4-fluorophenyl group with a dichlorophenyl moiety increases steric bulk and alters electronic properties. Chlorine’s higher electronegativity and larger atomic radius may reduce bioavailability compared to fluorine . This compound also includes a chiral phenylethyl group, which may enhance enantioselective interactions .

Alkyl vs. This structural rigidity could reduce interaction with planar binding sites compared to the linear phenylethyl chain in the target compound . 2-(4-Ethylphenyl)-2-fluoroethan-1-amine (): The ethyl group on the aromatic ring enhances lipophilicity, while the fluorine at the β-position creates a unique electronic environment. This positional isomerism may affect metabolic pathways and receptor selectivity .

Data Table: Comparative Analysis of Structural Analogues

Compound Name Structural Features Key Properties/Activities References
1-(4-Fluorophenyl)-2-phenylethan-1-amine Para-fluorophenyl, linear phenylethyl chain High metabolic stability, moderate logP
1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine Dichlorophenyl, increased steric bulk Lower bioavailability, higher logP
1-(2-Fluorophenyl)-2-phenyl-N-(R-phenylethyl)ethanamine Ortho-fluoro, chiral phenylethyl group Enantioselective binding, steric hindrance
2-(4-Ethylphenyl)-2-fluoroethan-1-amine β-Fluoro, ethylphenyl group Enhanced lipophilicity, unique metabolism

Biological Activity

1-(4-Fluorophenyl)-2-phenylethan-1-amine, also referred to as 1-(4-fluorophenyl)-2-phenylethanamine, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and interactions with various biological systems.

  • Molecular Formula : C14H15FN
  • Molecular Weight : 251.72 g/mol

The compound features a fluorinated phenyl ring linked to a phenylethanamine structure, which enhances its binding affinity for specific biological targets, particularly neurotransmitter receptors.

Research indicates that 1-(4-Fluorophenyl)-2-phenylethan-1-amine interacts with neurotransmitter receptors, potentially acting as an agonist or antagonist. This modulation of receptor activity can influence various physiological pathways, making it a candidate for therapeutic applications in neurological disorders. The presence of the fluorine atom is significant as it enhances the compound's lipophilicity and selectivity for certain receptors.

Neurotransmitter Interactions

The compound has been studied for its effects on neurotransmitter systems, particularly:

  • Dopamine Receptors : It may exhibit inhibitory effects on dopamine transporters, which could have implications for treating conditions like psychostimulant abuse .
  • Serotonin Receptors : Its interaction with serotonin receptors suggests potential applications in mood disorders.

Case Studies and Research Findings

  • In Vitro Studies :
    • In studies evaluating the compound's efficacy against human breast cancer cells, it exhibited moderate to significant activity with an IC50 value comparable to established treatments .
    • The compound's ability to inhibit PARP1 catalytic activity was assessed in MCF-7 cells, showing promising results in enhancing apoptosis and DNA damage response pathways .
  • Synthesis and Derivatives :
    • The synthesis of 1-(4-Fluorophenyl)-2-phenylethan-1-amine often involves biocatalytic methods that enhance enantiomeric purity and yield . Variants of this compound have been synthesized to explore their biological activities further.

Comparative Analysis with Similar Compounds

The following table highlights structural analogs of 1-(4-Fluorophenyl)-2-phenylethan-1-amine and their characteristics:

Compound NameStructureKey Characteristics
1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amineStructureUnique halogen combination; used in organic synthesis
Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylateStructureKnown for anti-inflammatory properties
2-Chloro-1-(4-fluorophenyl)-2-phenylethanoneStructureUtilized in organic synthesis; similar structure but different functional groups

This comparison illustrates the versatility of 1-(4-Fluorophenyl)-2-phenylethan-1-amine within its chemical class due to its specific combination of functional groups and potential applications in medicinal chemistry.

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